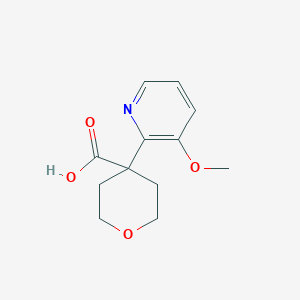

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid

説明

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a bicyclic compound featuring a pyridine ring substituted with a methoxy group at the 3-position, fused to an oxane (tetrahydropyran) ring bearing a carboxylic acid moiety. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical and agrochemical research.

特性

IUPAC Name |

4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQNJGVXWFQQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridine ring: Starting with a suitable pyridine precursor, a methoxy group is introduced at the 3-position using a methoxylation reaction.

Construction of the oxane ring: The pyridine derivative is then subjected to cyclization reactions to form the oxane ring.

Introduction of the carboxylic acid group: Finally, the carboxylic acid group is introduced at the 4-position of the oxane ring through carboxylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

化学反応の分析

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group and the carboxylic acid group can participate in substitution reactions with suitable nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

作用機序

The mechanism of action of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Positional Isomerism : The 3-methoxy vs. 5-methoxy substitution on the pyridine ring (e.g., 4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid) alters electronic properties. Pyridine’s 3-methoxy group may reduce ring electron density compared to the 5-position, affecting hydrogen-bonding capacity and reactivity .

- Aromatic vs. Aliphatic Substituents: Replacing the pyridine ring with a phenyl group (e.g., 4-(4-Methoxyphenyl)oxane-4-carboxylic acid) shifts biological activity; the phenyl analog was identified in K.

- Fluorinated Alkyl Chains : Difluoromethyl and fluoromethyl groups (e.g., 4-(difluoromethyl)oxane-4-carboxylic acid) enhance lipophilicity and metabolic stability, critical for drug design .

Physicochemical Properties

- Molecular Weight : Estimated ~237–250 g/mol, similar to its 5-methoxy isomer (237.25 g/mol) .

- Solubility : The pyridine ring’s basicity and carboxylic acid’s polarity suggest moderate water solubility, tunable via pH adjustments. Fluorinated analogs (e.g., difluoromethyl derivative) exhibit lower solubility due to increased hydrophobicity .

- Acidity : The carboxylic acid (pKa ~2–3) is more acidic than tetrazole analogs (pKa ~4–5), impacting ionization under physiological conditions .

生物活性

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.25 g/mol

- IUPAC Name : this compound

The compound features a methoxypyridine ring linked to an oxane moiety with a carboxylic acid functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Table 1: Antimicrobial Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Quinoxaline derivative | 1.25 µg/mL | Mycobacterium tuberculosis |

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets depend on the context of use and the biological system being studied.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of derivatives similar to this compound found significant activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for development as an antimicrobial agent .

- Anti-inflammatory Research : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its role as a potential anti-inflammatory agent.

- Synthesis and Stability : Research on the stability of oxetane-carboxylic acids indicated that compounds like this compound can undergo isomerization under certain conditions, which may influence their biological activity and therapeutic applications .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties compared to similar compounds:

| Compound | Structural Differences | Potential Applications |

|---|---|---|

| 4-(3-Hydroxypyridin-2-yl)oxane-4-carboxylic acid | Hydroxyl group instead of methoxy | Different reactivity profiles |

| 4-(3-Methoxypyridin-2-yl)oxane-4-carboxamide | Carboxylic acid replaced with carboxamide | Altered pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。